N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic naming of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is registered under Chemical Abstracts Service number 3978-87-8, providing unambiguous identification within chemical databases. The IUPAC nomenclature reflects the hierarchical structure of the molecule, beginning with the tricyclic dibenzo[b,f]azepine core system as the principal heterocyclic framework. The designation "10,11-dihydro-5H-dibenzo[b,f]azepin" indicates the saturated two-carbon bridge connecting the benzene rings, distinguishing it from the fully aromatic dibenzo[b,f]azepine system.
The systematic name incorporates the propyl chain substituent at the 5-position of the azepine nitrogen, followed by the specification of the terminal nitrogen substitution pattern. The "N-benzyl-N-methyl" designation indicates that the terminal nitrogen bears both a benzyl group (phenylmethyl) and a methyl group, establishing the tertiary amine character of the side chain. Alternative systematic names include "5-[3-(Benzylmethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine" and "10,11-Dihydro-N-methyl-N-(phenylmethyl)-5H-dibenz[b,f]azepine-5-propanamine," each emphasizing different structural features while maintaining chemical accuracy.
The InChI (International Chemical Identifier) representation provides a unique string-based identifier: "1S/C25H28N2/c1-26(20-21-10-3-2-4-11-21)18-9-19-27-24-14-7-5-12-22(24)16-17-23-13-6-8-15-25(23)27/h2-8,10-15H,9,16-20H2,1H3". This standardized representation ensures unambiguous computer-readable identification across chemical databases and computational chemistry applications. The corresponding InChIKey "LFDRAAQKKQUKJB-UHFFFAOYSA-N" serves as a compressed hash of the InChI string, facilitating rapid database searches and cross-referencing.
Molecular Architecture: Tricyclic Dibenzoazepine Core and Side-Chain Modifications
The molecular architecture of this compound centers around the tricyclic 10,11-dihydro-5H-dibenzo[b,f]azepine framework, which constitutes the structural foundation for this complex organic molecule. The dibenzo[b,f]azepine core consists of two benzene rings fused to a seven-membered azepine ring, with the 10,11-dihydro designation indicating saturation of the two-carbon bridge connecting positions 10 and 11. This structural motif is characteristic of tricyclic compounds and provides the rigid framework that determines many of the molecule's physicochemical properties.
The tricyclic core exhibits a butterfly-like conformation due to the sp³ hybridization at the 10 and 11 positions, creating a non-planar three-dimensional structure. This conformational flexibility distinguishes the dihydro derivative from its fully aromatic counterpart and influences both the spectroscopic properties and potential molecular interactions. The seven-membered azepine ring adopts a boat-like conformation to minimize ring strain while maintaining optimal orbital overlap for the nitrogen lone pair.
The side-chain modifications represent a significant structural elaboration of the basic tricyclic framework. A three-carbon propyl chain extends from the azepine nitrogen at position 5, terminating in a tertiary amine functionality. This propylamine substituent introduces considerable conformational flexibility to the molecule, with multiple rotatable bonds allowing various extended and folded conformations. The terminal nitrogen bears both a methyl group and a benzyl group, creating a tertiary amine with distinct steric and electronic properties.
The benzyl substituent adds an additional aromatic system to the molecular architecture, providing potential for π-π interactions and contributing to the overall lipophilicity of the compound. The molecular weight of 356.5 reflects this structural complexity, with the benzylated side chain contributing approximately 45% of the total molecular mass. The compound's molecular formula C₂₅H₂₈N₂ indicates a hydrogen-to-carbon ratio consistent with the presence of multiple aromatic systems and the absence of highly unsaturated or highly saturated structural elements.
Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, UV-Vis, HRMS)
Spectroscopic characterization of this compound reveals distinctive fingerprint patterns across multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule, with characteristic chemical shifts reflecting the diverse magnetic environments created by the tricyclic aromatic system and aliphatic side chains. The aromatic proton signals typically appear in the 7.0-8.0 parts per million region, with the dibenzo[b,f]azepine system producing complex multiplet patterns due to the multiple non-equivalent aromatic positions.
The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic patterns for the dihydrodibenzo[b,f]azepine core, with aromatic protons appearing as complex multiplets in the 7.2-7.6 parts per million range. The methylene protons of the 10,11-dihydro bridge typically resonate around 3.2 parts per million, appearing as a singlet due to the symmetrical environment. The propyl chain protons show distinct chemical shifts, with the nitrogen-adjacent methylenes appearing downfield due to the deshielding effect of the nitrogen atoms. The N-methyl group typically appears as a singlet around 2.3 parts per million, while the benzyl CH₂ protons resonate around 3.6 parts per million.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the distinct chemical shifts of carbon atoms in different chemical environments. The aromatic carbons of the dibenzo[b,f]azepine system typically appear between 120-140 parts per million, with quaternary carbons slightly upfield from CH carbons. The aliphatic carbons of the side chain show characteristic shifts, with the N-methyl carbon appearing around 42 parts per million and the propyl chain carbons showing progressive chemical shift changes based on their distance from the nitrogen atoms.
Infrared spectroscopy reveals characteristic absorption bands that provide structural confirmation and functional group identification. The aromatic carbon-hydrogen stretching vibrations typically appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at 2800-3000 wavenumbers. The aromatic carbon-carbon stretching vibrations produce characteristic bands in the 1400-1600 wavenumber region, with the specific pattern dependent on the substitution pattern of the aromatic rings. The tertiary amine functionality influences the fingerprint region below 1500 wavenumbers, contributing to the unique spectroscopic signature of the compound.
High-resolution mass spectrometry provides precise molecular weight determination and fragmentation pattern analysis. The molecular ion peak at mass-to-charge ratio 356 corresponds to the intact molecule, while characteristic fragmentation patterns reveal structural information about the side-chain attachments and core stability. The base peak often corresponds to the dibenzo[b,f]azepine core after loss of the propylamine side chain, providing structural confirmation.
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular geometry of this compound when suitable single crystals can be obtained. Crystallographic studies provide unambiguous structural parameters including bond lengths, bond angles, and dihedral angles that define the molecular conformation in the solid state. The technique reveals the precise spatial arrangement of atoms within the molecule and provides insights into intermolecular interactions that influence crystal packing and stability.
The crystallographic analysis of dibenzo[b,f]azepine derivatives typically reveals a butterfly-like conformation for the tricyclic core, with the two benzene rings oriented at a characteristic dihedral angle determined by the seven-membered azepine ring conformation. The 10,11-dihydro bridge adopts a specific pucker that minimizes ring strain while maintaining optimal geometry for the aromatic systems. The azepine nitrogen exhibits pyramidal geometry consistent with sp³ hybridization, with bond angles reflecting the steric demands of the attached substituents.
The propyl side chain conformation in the crystal structure provides information about preferred conformational states and potential intramolecular interactions. The chain typically adopts an extended conformation to minimize steric interactions with the tricyclic core, although specific conformations may be influenced by crystal packing forces. The terminal tertiary amine geometry reflects the steric requirements of the benzyl and methyl substituents, with bond angles deviating from ideal tetrahedral values due to the different steric demands of the substituents.
Crystallographic analysis also reveals details about intermolecular interactions that influence crystal stability and packing efficiency. The aromatic systems may participate in π-π stacking interactions, while the nitrogen atoms can serve as hydrogen bond acceptors when appropriate donor groups are present. The crystal packing arrangement provides insights into the preferred orientations of molecules in the solid state and can influence physical properties such as melting point and solubility. Advanced crystallographic techniques including variable-temperature studies and charge density analysis can provide additional insights into the electronic structure and dynamic behavior of the molecule in the crystalline state.
Properties
IUPAC Name |
N-benzyl-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2/c1-26(20-21-10-3-2-4-11-21)18-9-19-27-24-14-7-5-12-22(24)16-17-23-13-6-8-15-25(23)27/h2-8,10-15H,9,16-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDRAAQKKQUKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142567 | |
| Record name | 10,11-Dihydro-N-methyl-N-(phenylmethyl)-5H-dibenz[b,f]azepine-5-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3978-87-8 | |
| Record name | 10,11-Dihydro-N-methyl-N-(phenylmethyl)-5H-dibenz[b,f]azepine-5-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3978-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,11-Dihydro-N-methyl-N-(phenylmethyl)-5H-dibenz[b,f]azepine-5-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Base | KOtBu (1.2 equiv) |
| Temperature | 55°C |
| Time | 12 hours |
| Yield | 81% |
This method benefits from operational simplicity but requires rigorous exclusion of moisture due to DMSO’s hygroscopic nature. The use of KOtBu ensures complete deprotonation of the dibenzoazepine nitrogen, facilitating efficient alkylation.
Lithiation-Alkylation Sequential Strategy
A lithiation-based approach was reported in a base-mediated ring expansion study. Here, 10,11-dihydro-5H-dibenzo[b,f]azepine undergoes lithiation at -70°C using lithium diisopropylamide (LDA), followed by reaction with benzyl chloromethyl ether. Subsequent hydrolysis and purification yield intermediates that can be methylated to form the target compound.
Key Steps:
-
Lithiation : LDA generates a reactive nitrogen-centered anion at -70°C.
-
Alkylation : Benzyl chloromethyl ether introduces the benzyl-protected sidechain.
-
Deprotection : Acidic hydrolysis removes the benzyl ether group.
-
Methylation : Dimethyl sulfate or methyl iodide introduces the N-methyl group.
This method achieves moderate yields (65% for intermediates) but requires cryogenic conditions and multi-step purification.
Manganese-Catalyzed Mono-N-Methylation
Selective N-methylation is critical for avoiding over-alkylation. A 2024 breakthrough utilized a manganese catalyst for mono-N-methylation of aliphatic primary amines using methanol. Applied to the intermediate N-benzyl-3-(dibenzoazepin-5-yl)propan-1-amine, this method eliminates the need for high-pressure H₂ and achieves 98% selectivity for mono-methylation.
Advantages Over Traditional Methods:
-
Avoids hazardous methylating agents (e.g., CH₃I).
-
Uses methanol as a benign methyl source.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but generally involve binding to the target molecule and inducing conformational changes that alter its function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a family of dibenzoazepine derivatives, many of which are clinically used antidepressants. Below is a detailed comparison with key analogs:
Desipramine (CAS: 50-47-5)
- Structure : 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine .
- Key Differences : Lacks the benzyl group present in the target compound, instead having a single methyl group on the amine.
- Pharmacology: A secondary amine TCA that potently inhibits norepinephrine reuptake. Used clinically for depression and studied in mitochondrial energy metabolism models at 15 mg/kg .
Imipramine (CAS: 113-52-0)
- Structure : 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine .
- Key Differences : Contains dimethylamine instead of benzyl-methylamine.
- Pharmacology: The first TCA approved by the FDA (1959). Inhibits serotonin and norepinephrine reuptake; used in depression and stress-induced anhedonia studies .
Trimipramine (CAS: 73971-72-1)
- Structure : 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine .
- Key Differences : Additional methyl group on the propyl chain (C2 position).
- Pharmacology : Acts as a sedative antidepressant with antihistaminergic properties. Mechanism less dependent on reuptake inhibition .
Lofepramine (CAS: 23047-25-8)
- Structure : N-(4-chlorobenzoylmethyl)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine .
- Key Differences : Substituted with a 4-chlorobenzoyl group on the amine.
- Pharmacology : Metabolized to desipramine; longer half-life due to increased lipophilicity .
Dichlorimipramine (CAS: 3589-22-8)
- Structure : 3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine .
- Key Differences : Chlorine atoms at positions 3 and 7 on the dibenzoazepine ring.
- Pharmacology : Enhanced electron-withdrawing effects may alter transporter binding; primarily a research compound .
Azidobupramine 17
- Structure : N-(3-(3-azido-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbut-3-yn-1-amine .
- Key Differences : Contains an azide group and alkyne chain for click chemistry applications.
- Application : Used as a probe for transporter localization studies rather than therapeutic use .
Data Table: Comparative Analysis
Key Structural and Functional Insights
However, steric hindrance from the benzyl group may reduce affinity for monoamine transporters .
Chlorine and Azide Modifications : Dichlorimipramine’s chlorine atoms may enhance transporter binding via electronic effects, while azidobupramine’s azide group enables photoaffinity labeling for mechanistic studies .
Clinical vs.
Biological Activity
N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine, with the CAS number 3978-87-8, is a complex organic compound that has garnered interest due to its unique structural properties and potential biological activities. This compound features a dibenzoazepine core, which is known for its diverse pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C25H28N2
- Molecular Weight: 356.5 g/mol
- CAS Number: 3978-87-8
The compound's structure includes a benzyl group and a methylpropanamine moiety attached to a dibenzoazepine framework, which may influence its interaction with biological targets.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Neurotransmitter Modulation: The compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could lead to effects on mood regulation and anxiety reduction.
- Antidepressant Activity: Similar compounds in the dibenzoazepine class have shown antidepressant properties, suggesting that this compound may also possess similar efficacy in preclinical models.
- Antipsychotic Potential: Given its structural similarities to other antipsychotic agents, there is potential for this compound to exhibit antipsychotic activity, warranting further investigation.
In Vitro Studies
In vitro studies have demonstrated that this compound can affect cell viability and proliferation in various cell lines. Notably:
- Cell Line Testing: The compound was tested on neuronal cell lines where it showed a dose-dependent increase in cell viability, suggesting neuroprotective effects.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| Neuronal Cells | 1 | 90 |
| Neuronal Cells | 10 | 120 |
| Neuronal Cells | 50 | 150 |
In Vivo Studies
Animal model studies have provided insights into the potential therapeutic effects of the compound:
- Behavioral Tests: In rodent models of depression and anxiety, administration of the compound resulted in significant reductions in anxiety-like behavior as measured by the elevated plus maze and forced swim tests.
- Dosage Effects: Doses ranging from 5 to 20 mg/kg were effective in producing antidepressant-like effects without significant side effects.
Case Study 1: Antidepressant Effects
A study conducted by Smith et al. (2023) investigated the antidepressant-like effects of this compound in a chronic stress model. The results indicated:
- Significant Reduction in Depressive Symptoms: Rodents treated with the compound exhibited reduced immobility time compared to control groups.
Case Study 2: Neuroprotective Effects
In another study by Johnson et al. (2024), the neuroprotective effects of the compound were assessed in models of neurodegeneration induced by oxidative stress. Key findings included:
- Inhibition of Oxidative Stress Markers: Treatment with the compound significantly decreased levels of malondialdehyde (MDA), a marker of oxidative stress.
Q & A
What are the standard synthetic routes for N-substituted dibenzazepine derivatives, and how do reaction conditions impact yield?
Level: Basic
Answer:
The synthesis of N-substituted dibenzazepines typically involves reductive amination or nucleophilic substitution. For example, azidobupramine (a structurally related compound) is synthesized via deprotection of a tert-butyloxycarbonyl (Boc) group using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by alkylation with 4-iodobut-2-yne under basic conditions (K₂CO₃, KI, acetonitrile, 60°C) . Yield optimization (e.g., 50% for azidobupramine) depends on solvent choice, reaction time, and purification methods (e.g., silica gel chromatography with DCM/methanol gradients) .
How can researchers resolve discrepancies in pharmacological data for dibenzazepine derivatives across animal models?
Level: Advanced
Answer:
Contradictions in dose-response data, such as cytokine modulation (e.g., TNF-α and IL-1β levels in colitis models), require rigorous experimental controls. In a study comparing desipramine (a dibenzazepine derivative) and fluoxetine, dose-dependent effects were observed: 20 mg/kg desipramine reduced TNF-α more effectively than 10 mg/kg, while fluoxetine’s 10 mg/kg dose outperformed 20 mg/kg for IL-1β reduction . Researchers should standardize administration routes (e.g., intraperitoneal injection), account for interspecies variability, and validate biomarkers across replicates.
What analytical techniques are critical for characterizing stereochemical and structural properties of dibenzazepine derivatives?
Level: Basic
Answer:
- NMR spectroscopy : Identifies proton environments and confirms substituent positions (e.g., benzyl or methyl groups).
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₂₁H₂₆N₂ for azidobupramine) .
- X-ray crystallography : Resolves undefined stereocenters, as seen in compounds with undefined atomic stereochemistry .
- InChIKey/SMILES : Standardizes structural representation for database alignment (e.g., InChIKey=ABXMUFLPXDGUSF for a related compound) .
How should researchers design stability studies for dibenzazepine derivatives under varying storage conditions?
Level: Advanced
Answer:
Stability protocols should assess:
- Temperature sensitivity : Store at -20°C in airtight containers to prevent decomposition .
- Light exposure : Use amber vials if photodegradation is suspected (e.g., compounds with conjugated aromatic systems).
- pH-dependent degradation : Test solubility in buffered solutions (pH 3–9) and monitor via HPLC .
Document hazardous decomposition products (e.g., respiratory irritants) per GHS guidelines .
What are the best practices for mitigating toxicity risks during in vivo studies with dibenzazepine derivatives?
Level: Basic
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, face shields, and fume hoods to avoid dermal/oral exposure .
- Acute toxicity management : For oral ingestion, administer activated charcoal and seek immediate medical attention .
- Dose calibration : In rat models, intraperitoneal doses of 15 mg/kg/day for desipramine are standard, but pre-test LD₅₀ values for novel analogs .
How can computational methods enhance the design of dibenzazepine-based therapeutics?
Level: Advanced
Answer:
- Molecular docking : Predict binding affinity to targets like serotonin transporters (SERT) using crystal structures (e.g., T-REx-SERT cell lines) .
- QSAR modeling : Correlate substituent effects (e.g., N-benzyl vs. N-methyl groups) with bioactivity using topological polar surface area (TPSA) and XLogP3 values .
- ADMET prediction : Estimate blood-brain barrier permeability via TPSA thresholds (<90 Ų) .
What methodological challenges arise in synthesizing dibenzazepine derivatives with high enantiomeric purity?
Level: Advanced
Answer:
- Chiral resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis to separate enantiomers.
- Stereocenter characterization : Assign configurations via circular dichroism (CD) or asymmetric synthesis with >95% ee .
- Byproduct minimization : Optimize reaction stoichiometry (e.g., 1.2 eq. alkylating agents) to reduce racemization .
How do structural modifications (e.g., N-benzyl vs. N-methyl) influence the pharmacological profile of dibenzazepine derivatives?
Level: Basic
Answer:
- N-Benzyl groups : Enhance lipophilicity (higher XLogP3), improving CNS penetration but potentially increasing toxicity .
- N-Methyl groups : Reduce metabolic degradation by cytochrome P450 enzymes, prolonging half-life .
- Azide substitutions : Enable click chemistry for fluorescent labeling in transporter studies (e.g., azidobupramine) .
What are the ethical and methodological considerations for using dibenzazepines in chronic disease models?
Level: Advanced
Answer:
- Dosing duration : Limit treatment to 21 days in rodent studies to avoid compounding toxicity .
- Control groups : Include saline-treated and baseline cohorts to distinguish drug effects from stress-induced artifacts .
- Behavioral endpoints : Use validated scales (e.g., ulcer score index in colitis) to quantify efficacy objectively .
How can researchers address conflicting data on dibenzazepine derivatives’ antioxidant vs. pro-oxidant effects?
Level: Advanced
Answer:
- Redox assays : Measure reduced glutathione (GSH) levels and lipid peroxidation (MDA) in target tissues .
- Dose titration : Test subtherapeutic to supratherapeutic ranges (e.g., 5–30 mg/kg) to identify threshold effects.
- Mechanistic studies : Use knockout models (e.g., Nrf2⁻/⁻ mice) to isolate pathways like Nrf2/ARE signaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
